N-(3-Bromo-4-chlorophenyl)nicotinamide N-(3-Bromo-4-chlorophenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1065483-57-9
VCID: VC16189103
InChI: InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)
SMILES:
Molecular Formula: C12H8BrClN2O
Molecular Weight: 311.56 g/mol

N-(3-Bromo-4-chlorophenyl)nicotinamide

CAS No.: 1065483-57-9

Cat. No.: VC16189103

Molecular Formula: C12H8BrClN2O

Molecular Weight: 311.56 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromo-4-chlorophenyl)nicotinamide - 1065483-57-9

Specification

CAS No. 1065483-57-9
Molecular Formula C12H8BrClN2O
Molecular Weight 311.56 g/mol
IUPAC Name N-(3-bromo-4-chlorophenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)
Standard InChI Key OTOQGLIHXSOEBC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br

Introduction

N-(3-Bromo-4-chlorophenyl)nicotinamide is a halogenated aromatic amide with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol. This compound is notable for its dual halogenation on the phenyl ring, which significantly impacts its chemical reactivity and biological properties.

Synthesis

Laboratory Synthesis:
The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide typically involves:

  • Reacting 3-bromo-4-chloroaniline with nicotinoyl chloride in the presence of a base like triethylamine.

  • Conducting the reaction in an organic solvent such as dichloromethane under reflux conditions .

Industrial Considerations:
Scaling up for industrial production would require:

  • Optimization of reaction conditions.

  • Use of industrial-grade reagents.

  • Implementation of purification techniques like continuous chromatography.

Chemical Reactivity

N-(3-Bromo-4-chlorophenyl)nicotinamide exhibits diverse reactivity due to its halogenated phenyl ring and amide group:

  • Substitution Reactions:

    • The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

  • Oxidation and Reduction:

    • Oxidizing agents like potassium permanganate can modify the compound, while reducing agents like sodium borohydride can yield reduced derivatives.

  • Amidation Reactions:

    • The amide group can participate in further functionalization, enabling the synthesis of more complex derivatives .

Applications

N-(3-Bromo-4-chlorophenyl)nicotinamide has been investigated for its potential applications in various fields:

  • Chemical Synthesis:

    • It serves as an intermediate in synthesizing more complex organic molecules.

  • Biological Research:

    • Preliminary studies suggest antibacterial properties, including antibiofilm activity, likely due to its halogenation pattern.

  • Material Science:

    • The compound's halogenated structure may contribute to developing new materials with specialized properties .

Comparison with Related Compounds

The dual halogenation in N-(3-Bromo-4-chlorophenyl)nicotinamide makes it chemically versatile compared to other nicotinamides .

Safety and Handling

As with many halogenated organic compounds:

  • Proper protective equipment (gloves, goggles) should be used during handling.

  • Disposal must comply with local regulations due to potential environmental hazards.

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